1-{1-[(2-chloro-4-fluorophenyl)methyl]piperidin-4-yl}-2,3-dihydro-1H-1,3-benzodiazol-2-one
CAS No.: 909682-49-1
Cat. No.: VC4321570
Molecular Formula: C19H19ClFN3O
Molecular Weight: 359.83
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 909682-49-1 |
|---|---|
| Molecular Formula | C19H19ClFN3O |
| Molecular Weight | 359.83 |
| IUPAC Name | 3-[1-[(2-chloro-4-fluorophenyl)methyl]piperidin-4-yl]-1H-benzimidazol-2-one |
| Standard InChI | InChI=1S/C19H19ClFN3O/c20-16-11-14(21)6-5-13(16)12-23-9-7-15(8-10-23)24-18-4-2-1-3-17(18)22-19(24)25/h1-6,11,15H,7-10,12H2,(H,22,25) |
| Standard InChI Key | TXZJOEVZPMGIRW-UHFFFAOYSA-N |
| SMILES | C1CN(CCC1N2C3=CC=CC=C3NC2=O)CC4=C(C=C(C=C4)F)Cl |
Introduction
1-{1-[(2-Chloro-4-fluorophenyl)methyl]piperidin-4-yl}-2,3-dihydro-1H-1,3-benzodiazol-2-one is a complex organic compound with a molecular formula of C19H19ClFN3O and a molecular weight of approximately 359.8 g/mol . This compound combines a benzodiazolone core with a piperidine ring, which is further substituted with a chlorofluorophenyl group. The presence of both chlorine and fluorine atoms in the phenyl ring suggests potential applications in pharmaceutical chemistry, where such halogenated compounds are often used for their biological activity and stability.
Synthesis and Preparation
The synthesis of 1-{1-[(2-chloro-4-fluorophenyl)methyl]piperidin-4-yl}-2,3-dihydro-1H-1,3-benzodiazol-2-one typically involves multi-step reactions starting from appropriate precursors. The process may include the formation of the benzodiazolone core and the introduction of the piperidine and chlorofluorophenyl groups. Detailed synthesis protocols are not widely available in the public domain but would likely involve standard organic chemistry techniques such as nucleophilic substitution and condensation reactions.
Research Findings and Future Directions
Research on compounds like 1-{1-[(2-chloro-4-fluorophenyl)methyl]piperidin-4-yl}-2,3-dihydro-1H-1,3-benzodiazol-2-one is ongoing, with a focus on understanding their pharmacological profiles and optimizing their chemical structures for improved efficacy and safety. Future studies may involve in vitro and in vivo testing to assess the compound's biological activity, metabolic stability, and potential therapeutic applications.
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